molecular formula C22H27NO4S B2631833 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate CAS No. 1327176-83-9

methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate

Cat. No.: B2631833
CAS No.: 1327176-83-9
M. Wt: 401.52
InChI Key: RSXVOSIAQIUIES-HKWRFOASSA-N
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Description

Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate (CAS: 1327178-36-8) is a structurally complex acrylate derivative featuring:

  • A sulfonyl group attached to a 4-tert-butylphenyl ring, providing steric bulk and electron-withdrawing effects.
  • A methyl ester group at the acrylate terminus, influencing solubility and reactivity .

Its purity is reported as >90% in commercial listings . Acrylates like this are of interest for agrochemical and pharmaceutical applications due to their tunable electronic and steric properties .

Properties

IUPAC Name

methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-ethylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-6-16-7-11-18(12-8-16)23-15-20(21(24)27-5)28(25,26)19-13-9-17(10-14-19)22(2,3)4/h7-15,23H,6H2,1-5H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXVOSIAQIUIES-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the sulfonation of 4-tert-butylphenyl with a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.

    Amination Reaction: The sulfonyl intermediate is then reacted with 4-ethylphenylamine in the presence of a suitable catalyst to form the sulfonyl-amino intermediate.

    Acrylate Formation: The final step involves the esterification of the sulfonyl-amino intermediate with methyl acrylate under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The acrylate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted acrylates.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate exhibit anticancer properties by inducing apoptosis in cancer cells. The sulfonamide moiety plays a pivotal role in inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis .

2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its utility in drug delivery systems. Its structure allows for modifications that can improve solubility and bioavailability of therapeutic agents. Research has demonstrated that incorporating such sulfonamide derivatives into polymeric matrices can lead to controlled release profiles, making them suitable for sustained drug delivery applications .

Materials Science Applications

1. Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of advanced polymers. The incorporation of this compound into polymer chains enhances thermal stability and mechanical properties. Studies highlight its potential in creating high-performance materials for coatings and adhesives due to its excellent adhesion properties and durability against environmental factors .

2. Photocatalysis
The compound has been explored as a photocatalyst in various chemical reactions, particularly in organic synthesis. Its ability to generate reactive intermediates under light irradiation facilitates the transformation of substrates into valuable products, such as pharmaceuticals and agrochemicals. Recent advancements demonstrate its effectiveness in late-stage functionalization processes, allowing for the selective modification of complex molecules .

Catalytic Applications

1. Catalysis in Organic Reactions
The sulfonamide functionality of this compound makes it an excellent candidate for catalytic applications in organic reactions. It has been shown to catalyze various transformations, including cross-coupling reactions and nucleophilic substitutions, which are essential processes in synthetic organic chemistry .

2. Environmental Remediation
Emerging research suggests that this compound can play a role in environmental applications, such as the remediation of pollutants. Its catalytic properties enable the degradation of hazardous substances, including pesticides and industrial waste products, through advanced oxidation processes .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines; potential for drug development
Drug Delivery Systems Enhanced solubility and controlled release profiles
Polymer Chemistry Improved thermal stability and mechanical properties
Photocatalysis Effective in late-stage functionalization of complex molecules
Environmental Remediation Catalytic degradation of pollutants

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate involves its interaction with specific molecular targets. The sulfonyl and amino groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The acrylate moiety may also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Formula Key Features Evidence ID
Target Compound 4-tert-butylphenyl (sulfonyl), 4-ethylphenyl (amino) C₂₂H₂₇NO₅S High steric bulk, moderate lipophilicity
Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate 4-ethoxyphenyl (sulfonyl) C₂₀H₂₃NO₅S Reduced steric hindrance vs. tert-butyl; increased polarity from ethoxy
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate 4-bromo-2-formylphenoxy, 4-methylphenyl C₁₉H₁₇BrO₄ Bromine (electrophilic), formyl (hydrogen-bond acceptor); π-π stacking in crystal packing
(2Z)-2-(Benzoylamino)-3-(4-chlorophenyl)acrylic acid Benzoylamino, 4-chlorophenyl C₁₆H₁₂ClNO₃ Acidic carboxyl group; chloro substituent enhances electronegativity
Fluorinated acrylate polymers (e.g., 2-[methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate) Perfluoroalkyl chains, sulfonamidoethyl Variable (e.g., C₁₄H₁₄F₁₇NO₅S) Extreme hydrophobicity, chemical/thermal stability; used in coatings

Physicochemical Properties

Crystallography and Stability
  • Target Compound: No direct crystal data is provided, but analogs like Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate exhibit S(7) intramolecular hydrogen bonds and π-π interactions (centroid distance: 3.984 Å), stabilizing the crystal lattice . The tert-butyl group in the target compound likely enhances steric stabilization but may reduce packing efficiency compared to smaller substituents.
  • Fluorinated Acrylates : Perfluoroalkyl chains induce rigid, layered crystal structures due to strong hydrophobic interactions, contrasting with the target’s aromatic-dominated packing .
Solubility and Reactivity
  • The ethoxy analog (C₂₀H₂₃NO₅S) has higher polarity than the tert-butyl derivative, increasing water solubility but reducing membrane permeability .
  • The benzoylamino-chlorophenyl analog (C₁₆H₁₂ClNO₃) lacks an ester group, making it more acidic (pKa ~3–4) and prone to ionic interactions .

Stability and Degradation

  • Hydrolytic Stability: The methyl ester in the target compound is less prone to hydrolysis than the carboxylic acid in C₁₆H₁₂ClNO₃, which may degrade under basic conditions .
  • Thermal Stability : Fluorinated acrylates degrade at higher temperatures (>300°C) vs. aromatic acrylates (~200–250°C), as perfluoroalkyl C-F bonds resist thermal cleavage .

Biological Activity

Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 364.47 g/mol

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, studies suggest that it may affect pyruvate metabolism, similar to other α-cyano compounds .
  • Antioxidant Activity : Preliminary findings indicate that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems. This is particularly relevant in neuroprotective contexts, where oxidative damage is a key factor in diseases like Alzheimer's .
  • Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), suggesting that this compound may also have implications for treating neurodegenerative diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspases and modulating cell cycle progression. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa15Apoptosis induction
Study BMCF-720Cell cycle arrest
Study CA54925Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens. Results indicate moderate activity against Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rodent model of oxidative stress. The results showed a significant reduction in markers of oxidative damage and improved cognitive function post-treatment.
  • Anticancer Efficacy : In another study focusing on breast cancer cells, the compound was tested for its ability to inhibit tumor growth in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to controls.

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